tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate

Description

Structure and Key Features:

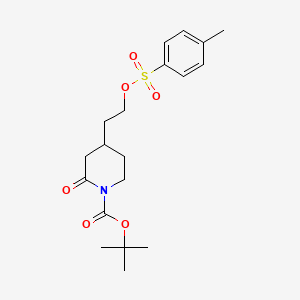

The compound features a piperidine ring substituted at position 1 with a tert-butyl carbamate group, at position 2 with a ketone (2-oxo), and at position 4 with a 2-(tosyloxy)ethyl group. The tosyloxy (p-toluenesulfonyloxy) moiety is a sulfonate ester, acting as a versatile leaving group in nucleophilic substitution reactions. The 2-oxo group introduces electronic effects (electron-withdrawing) and conformational rigidity to the piperidine ring, influencing both reactivity and intermolecular interactions such as hydrogen bonding .

Applications:

This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyl carbamate (Boc) group protects the piperidine nitrogen, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(23,24)25-12-10-15-9-11-20(17(21)13-15)18(22)26-19(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXUMOIIUDRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C(=O)C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of N-Boc-4-hydroxypiperidine Derivatives

A common route to the tosylate involves treating N-Boc-4-hydroxypiperidine or its 2-hydroxyethyl analog with tosyl chloride in the presence of a base and catalyst.

- Dissolve N-Boc-4-hydroxypiperidine (or the 2-hydroxyethyl derivative) in an aprotic solvent such as dichloromethane or tert-butyl methyl ether.

- Cool the solution to 0–5 °C.

- Add tosyl chloride (1.5 equivalents) dropwise over 1–2 hours.

- Use a base such as triethylamine (2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.3 equivalents).

- Stir the reaction mixture overnight at room temperature.

- Quench excess tosyl chloride with amines like N,N-dimethylethylenediamine.

- Extract with organic solvents, wash with aqueous acid, bicarbonate, and brine.

- Dry over magnesium sulfate or sodium sulfate and concentrate under reduced pressure.

- Purify by silica gel chromatography using hexane/ethyl acetate mixtures.

This method yields the corresponding tert-butyl 4-(tosyloxy)piperidine-1-carboxylate derivatives with high purity and yields typically above 80%.

Example Synthetic Route from N-tert-Butoxycarbonyl-4-hydroxymethylpiperidine

In a detailed example, N-tert-butoxycarbonyl-4-hydroxymethylpiperidine is converted to its tosylate as follows:

| Step | Reagents & Conditions | Notes | Yield |

|---|---|---|---|

| 1 | N-tert-butoxycarbonyl-4-hydroxymethylpiperidine in tert-butyl methyl ether, cooled to 5 °C | Stirred 15 min before tosyl chloride addition | - |

| 2 | Tosyl chloride (1.2 equiv) added dropwise over 2 h at 0 °C | Maintained temperature control to avoid side reactions | - |

| 3 | Stirred 1 h at room temperature | Precipitate removed by filtration after petroleum ether addition | - |

| 4 | Organic phase washed sequentially with 0.5N HCl, water, sat. NaHCO3, brine | Dried over MgSO4, evaporated | - |

| 5 | Purified to obtain N-tert-butoxycarbonyl-4-(tosyloxy)methylpiperidine | Characterized by NMR | 76.7 g from 52.5 g starting material (approx. 85-90%) |

Alternative Tosylation Using DMAP Catalysis

Another reported method uses DMAP as a catalyst to accelerate tosylation:

- N-Boc-4-hydroxypiperidine (1 equiv) dissolved in dichloromethane.

- Tosyl chloride (1.5 equiv) and DMAP (0.3 equiv) added at room temperature.

- Triethylamine (2 equiv) added to scavenge HCl.

- Reaction stirred overnight at room temperature.

- Work-up involves aqueous extraction, drying, and chromatographic purification.

- This method yields tert-butyl 4-(tosyloxy)piperidine-1-carboxylate in high yield with excellent reproducibility.

Preparation of the 2-oxo Group (Ketone at Position 2)

While the tosylation focuses on the 4-position substituent, the 2-oxo functionality is introduced by oxidation or by starting from a 2-oxo-piperidine precursor.

- Oxidation methods include selective oxidation of the 2-position using suitable oxidants.

- Alternatively, the synthesis can start from 2-oxopiperidine derivatives protected at the nitrogen.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, tert-butyl methyl ether | Aprotic solvents preferred for tosylation |

| Temperature | 0 °C to room temperature | Tosyl chloride addition at low temp to control reactivity |

| Base | Triethylamine (2 equiv) | Neutralizes HCl formed |

| Catalyst | DMAP (0.3 equiv) | Enhances tosylation rate |

| Reaction Time | 12–24 hours | Overnight stirring ensures complete reaction |

| Work-up | Acid/base washes, drying over MgSO4 or Na2SO4 | Removes impurities and residual reagents |

Purification Techniques

- Filtration of precipitates after addition of non-polar solvents (e.g., petroleum ether).

- Liquid-liquid extraction with aqueous acid, base, and brine.

- Drying of organic layers over anhydrous salts.

- Concentration under reduced pressure.

- Silica gel chromatography using hexane/ethyl acetate gradients for final purification.

Summary Table of Key Preparation Data

| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Tosylation of N-Boc-4-hydroxymethylpiperidine | N-Boc-4-hydroxymethylpiperidine | Tosyl chloride, triethylamine, DMAP | tert-butyl methyl ether | 0 to RT | 3 h + 1 h stir | ~85-90 | Filtration and washing steps critical |

| Tosylation of N-Boc-4-hydroxypiperidine | N-Boc-4-hydroxypiperidine | Tosyl chloride, triethylamine, DMAP | DCM | RT | Overnight | High (>80) | Chromatographic purification |

| Preparation of methylsulfonyl analog (related) | N-Boc-4-hydroxypiperidine | Methanesulfonyl chloride, triethylamine | DCM | 0 to RT | 2.5 h | 99 | High yield, similar tosylation approach |

Research Findings and Observations

- Tosylation of N-Boc-protected piperidine derivatives is a robust and reproducible transformation.

- Use of DMAP and triethylamine ensures high conversion and minimal side reactions.

- Temperature control during tosyl chloride addition is critical to avoid decomposition.

- Purification by silica gel chromatography or crystallization yields analytically pure compounds.

- The tosylate intermediates are stable solids, facilitating handling and subsequent transformations.

- The tosylate group serves as an excellent leaving group for further nucleophilic substitution reactions in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tosyloxy group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution: Tosyl chloride, nucleophiles such as amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Analog 1: tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate

- Key Difference : Replaces the tosyloxy group with a chloro-oxoethyl substituent.

- Reactivity : The chloro group is a superior leaving group compared to tosyloxy in SN2 reactions, but the α-keto chloride may undergo undesired side reactions (e.g., hydrolysis or elimination) under basic conditions .

- Synthesis : Prepared via reaction of 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylic acid with sec-butyllithium in THF at -78°C, highlighting the need for cryogenic conditions .

Analog 2: tert-Butyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)piperazine-1-carboxylate (AB8655)

- Key Difference : Piperazine ring (two nitrogen atoms) instead of piperidine, with a dioxoisoindolinyl substituent.

- Electronic Effects : The dioxoisoindolinyl group is electron-withdrawing and bulky, reducing ring basicity and sterically hindering reactions at the nitrogen.

- Applications : Likely used in peptide mimetics or as a scaffold for kinase inhibitors due to its planar aromatic substituent .

Analog 3: tert-Butyl 3-(ethoxycarbonyl)methoxy)piperidine-1-carboxylate (AB8658)

- Key Difference : Ethoxycarbonyl methoxy group replaces the tosyloxyethyl chain.

- Reactivity : The ester group is less reactive in nucleophilic substitutions but may participate in hydrolysis or transesterification.

- Utility : Suitable for prodrug strategies or as a solubilizing moiety in drug design .

Structural and Conformational Differences

Analog 4: tert-Butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate (BD571408)

- Key Difference : Lacks the 2-oxo group.

- Stability: Less prone to keto-enol tautomerism, simplifying storage and handling .

Analog 5: tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate

- Key Difference : Spirocyclic structure with a fused cyclopropane ring.

- Steric Effects : The spiro arrangement imposes significant ring strain and rigidity, limiting rotational freedom compared to the linear ethyl-tosyloxy chain in the target compound.

- Applications : Useful in constrained peptide analogs or as a building block for macrocyclic compounds .

Physicochemical and Economic Data

| Compound Name | CAS Number | Purity (%) | Price (¥) | Quantity | Key Substituent |

|---|---|---|---|---|---|

| tert-Butyl 2-oxo-4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate | N/A | N/A | N/A | N/A | 2-oxo, Tosyloxyethyl |

| tert-Butyl 4-(2-(tosyloxy)ethyl)piperidine-1-carboxylate (BD571408) | 915-45-1 | 98 | 2443 | 5g | Tosyloxyethyl |

| tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate | 1414141-78-2 | 97 | 5800 | 1g | Spirocyclic, 2-oxo |

Price Insights: The spirocyclic analog (¥5800/g) is significantly costlier due to synthetic complexity, suggesting that the 2-oxo-tosyloxy derivative (if synthesized) may also command a premium. The non-oxo tosyloxy analog (¥2443/5g) is more economical, reflecting simpler synthesis .

Hydrogen Bonding and Intermolecular Interactions

- The tosyloxy group contributes weaker C–H···O interactions .

- Comparison with AB8655 : The dioxoisoindolinyl group provides two carbonyl acceptors, enhancing hydrogen-bonding networks in crystals or supramolecular assemblies .

Biological Activity

Overview

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the class of piperidine derivatives, characterized by a tert-butyl ester group, a ketone group, and a tosyloxyethyl substituent on the piperidine ring. This unique structure positions it as a compound of interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₁₉H₂₉NO₅S

- Molecular Weight : 383.50 g/mol

- CAS Number : 1648864-33-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions with appropriate precursors.

- Introduction of the Ketone Group : Oxidation reactions using agents like potassium permanganate.

- Attachment of the Tosyloxyethyl Group : Nucleophilic substitution with tosyl chloride.

- Formation of the tert-Butyl Ester : Esterification with tert-butyl alcohol.

Biological Activity

Research indicates that piperidine derivatives, including this compound, exhibit various biological activities:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. A notable study demonstrated that such compounds exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

The biological activity is thought to stem from interactions with specific molecular targets:

- Enzymatic Inhibition : Piperidine derivatives may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Binding : The unique structural features allow these compounds to interact with various receptors, influencing cellular signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with related compounds can be insightful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains tosyloxyethyl group | Potential anticancer properties |

| tert-Butyl 4-{2-oxo-1H,2H,3H,4H,5H-pyrido[3,2-d][1,3]diazepin-3-yl}piperidine-1-carboxylate | Lacks tosyloxyethyl group | Anticancer activity but less potent |

| EF24 Analog | Piperidinone derivative | Effective against multiple cancer types |

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines. The results indicated that those with structural similarities to this compound exhibited enhanced apoptotic effects compared to traditional chemotherapeutics .

- Inflammation Models : Research utilizing animal models demonstrated that certain piperidine derivatives could reduce inflammatory markers significantly, suggesting a role in managing chronic inflammatory diseases .

Q & A

Basic: What synthetic routes are recommended for preparing tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Introduction of the tert-butyl carbamate (Boc) protecting group to the piperidine ring under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .

- Step 2: Functionalization at the 4-position with a 2-hydroxyethyl group via alkylation or Michael addition, followed by oxidation (e.g., using Dess-Martin periodinane) to form the 2-oxo group .

- Step 3: Tosylation of the hydroxyl group using tosyl chloride (TsCl) in dichloromethane or THF, with a base (e.g., pyridine) to scavenge HCl .

Optimization Strategies:

- Use catalytic DMAP to accelerate tosylation and reduce side reactions.

- Monitor reaction progress via TLC or LC-MS to minimize over-reaction.

- Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) to ensure high purity .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments corresponding to the tosyl group (m/z 155 for TsO⁻) .

- Purity Assessment:

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed vials at –20°C to prevent hydrolysis of the tosyloxy group .

- Light Sensitivity: Protect from UV exposure, as the 2-oxo group may undergo photodegradation. Use amber glassware .

- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) and acidic/basic conditions that could cleave the Boc group .

Advanced: How can researchers resolve conflicting data on the optimal conditions for introducing the tosyloxy group?

Methodological Answer:

Discrepancies in tosylation efficiency (e.g., yield variations from 60% to 90%) arise from:

- Solvent Choice: Dichloromethane minimizes side reactions compared to THF, which may promote elimination .

- Base Selection: Pyridine outperforms triethylamine in scavenging HCl, reducing byproduct formation .

- Temperature Control: Maintaining 0–5°C during TsCl addition prevents exothermic decomposition .

Resolution Strategy: - Conduct small-scale reaction screens (e.g., Design of Experiments) to identify optimal solvent/base combinations .

Advanced: What strategies mitigate side reactions during Boc deprotection in downstream applications?

Methodological Answer:

The Boc group is typically removed under acidic conditions, but the 2-oxo and tosyloxy groups may be sensitive.

- Controlled Acid Exposure: Use 10% TFA in dichloromethane for 30 minutes at 0°C to minimize ester hydrolysis .

- Neutralization: Quench with cold saturated NaHCO₃ immediately after deprotection to prevent over-acidification .

- Alternatives: Consider milder deprotection reagents (e.g., HCl in dioxane) if TFA causes degradation .

Advanced: How can low yields in the final coupling step be addressed during scale-up synthesis?

Methodological Answer:

Low yields (e.g., <50%) often stem from steric hindrance at the 4-position of the piperidine ring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.